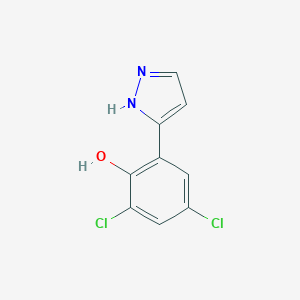

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol

描述

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C9H6Cl2N2O It is a phenolic compound substituted with two chlorine atoms and a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol typically involves the reaction of 2,4-dichlorophenol with a pyrazole derivative. One common method is the nucleophilic substitution reaction where 2,4-dichlorophenol reacts with 1H-pyrazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form using reducing agents such as sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Amino derivatives and other substituted phenols.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol exhibit significant anticancer properties. For instance, compounds synthesized from this structure have shown inhibitory activity against the B-Raf kinase, which is often mutated in various cancers. A study demonstrated that one such derivative had an IC50 value of 0.15 µM against the B-Raf V600E mutation, comparable to established drugs like Vemurafenib . The introduction of hydroxyl groups in the pyrazole skeleton has been linked to enhanced anti-tumor activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. A study reported that certain pyrazolone derivatives exhibited up to 88% inhibition of biofilm formation by these bacteria . The structure-activity relationship (SAR) analysis suggested that the presence of fluorinated substituents enhances antibacterial efficacy while modifications are necessary to improve antifungal activity .

Agricultural Applications

Insecticides and Herbicides

The compound's derivatives have been explored as potential insecticides due to their physiological activity. For example, a novel pyrazole-based insecticide demonstrated significant efficacy against Plutella xylostella larvae, achieving a lethal concentration (LC50) of 14.67 mg/L, outperforming traditional insecticides like fipronil . The design of these compounds often focuses on maximizing bioactivity while minimizing environmental impact.

Material Science

Fluorescent Dyes

Research has revealed that derivatives of this compound exhibit strong photoluminescent properties, making them suitable candidates for fluorescent dyes in various applications. The absorption spectra indicate strong peaks in the ultraviolet region, suggesting potential use in fluorescence detection technologies and environmental monitoring .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from substituted acetophenones and salicylaldehydes. The general synthesis method includes:

- Reaction of acetophenones with salicylaldehyde in the presence of a base (e.g., NaOH).

- Cyclization with phenylhydrazine to yield the target compound.

This synthetic route facilitates the preparation of various analogs for further biological evaluation.

Data Summary

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity against B-Raf kinase; IC50 = 0.15 µM; antimicrobial effects against S. aureus |

| Agricultural Chemistry | Effective insecticides with LC50 = 14.67 mg/L against Plutella xylostella |

| Material Science | Strong photoluminescence; potential for use in fluorescent detection technologies |

Case Studies

- Anticancer Research : A study published in PLOS ONE highlighted the synthesis and biological evaluation of pyrazolone derivatives as inhibitors of B-Raf kinase, showcasing their potential as novel anticancer agents .

- Agricultural Efficacy : Research on pyrazole-based insecticides demonstrated their effectiveness against agricultural pests, providing insights into their development as eco-friendly alternatives .

- Material Properties : Investigations into the photophysical properties of these compounds revealed their applicability in developing new fluorescent materials for environmental monitoring .

作用机制

The mechanism of action of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial properties . Additionally, the compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress .

相似化合物的比较

Similar Compounds

2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol: Similar structure but with a phenyl group attached to the pyrazole ring.

2,4-dichloro-6-(1H-imidazol-5-yl)phenol: Contains an imidazole ring instead of a pyrazole ring.

2,4-dichloro-6-(1H-triazol-5-yl)phenol: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol is unique due to its specific substitution pattern and the presence of both chlorine atoms and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

生物活性

2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a dichloro-substituted phenolic structure with a pyrazole moiety, which is known for its diverse biological activities. The presence of the pyrazole ring enhances the compound's interaction with biological targets, making it a subject of interest in drug development.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. A study reported that compounds related to this structure showed potent inhibitory activity against the B-Raf V600E mutant kinase, which is implicated in several cancers, particularly melanoma. The most effective derivative exhibited an IC50 value of 0.15 µM against B-Raf V600E and a GI50 value of 1.75 µM against the WM266.4 melanoma cell line .

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (µM) | GI50 (µM) |

|---|---|---|

| C6 | 0.15 | 1.75 |

| C0A | 0.25 | 2.00 |

| C0B | 0.30 | 2.50 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 0.78 mg/mL . The structural features of the pyrazolone group are critical for this activity.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus cereus | 0.39 |

| Klebsiella pneumoniae | 0.78 |

| Staphylococcus aureus | 0.78 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- B-Raf Kinase Inhibition : The compound binds to the active site of B-Raf kinase, inhibiting its activity and subsequently affecting downstream signaling pathways involved in cell proliferation and survival.

- Antimicrobial Mechanism : The compound's antimicrobial action may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes within the bacteria.

Case Studies

Several studies have reported on the synthesis and evaluation of various derivatives of this compound:

- Study on Antitumor Efficacy : Yang et al. (2014) synthesized a series of pyrazole derivatives and tested their efficacy against melanoma cell lines, identifying key structural features that enhance biological activity .

- Antimicrobial Screening : A recent investigation focused on the antimicrobial properties of pyrazolone derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria .

常见问题

Basic Questions

Q. What are the established synthetic routes for 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol?

A common method involves condensation reactions between substituted phenolic aldehydes and heterocyclic amines. For example, analogous compounds like Schiff bases are synthesized by reacting 3,5-dichloro-2-hydroxybenzaldehyde with amines in ethanol under reflux, followed by crystallization . For pyrazole-containing derivatives, cyclization of β-diketones with hydrazines or their derivatives is widely employed, as seen in the synthesis of structurally related triazole-phenol hybrids . Key steps include stoichiometric control (1:1 molar ratio), solvent selection (ethanol, DMF), and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., O–H⋯N interactions in pyrazole-phenol derivatives) .

- FTIR : Identifies functional groups like phenolic O–H (~3200 cm⁻¹), C–Cl (~750 cm⁻¹), and pyrazole C=N (~1600 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons adjacent to Cl or pyrazole groups), while ¹³C NMR verifies carbonyl or heterocyclic carbon environments .

- UV-Vis : Monitors electronic transitions in the phenol-pyrazole system, useful for studying tautomerism or solvent effects .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Discrepancies between experimental and theoretical data (e.g., bond lengths in DFT vs. X-ray) often arise from dynamic effects (solvent, temperature). For example:

- DFT optimization : Compare computed IR/Raman spectra with experimental data to validate molecular conformation .

- Multi-technique validation : Cross-reference NMR chemical shifts with X-H bond lengths from crystallography to resolve ambiguities in tautomeric forms .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect slow-exchange processes (e.g., hindered rotation in substituted pyrazoles) .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

- Functional group modulation : Synthesize analogs with varying substituents (e.g., Cl → F, pyrazole → triazole) to assess impact on bioactivity .

- Biological assays : Test antifungal activity (e.g., against Alternaria solani) via spore germination inhibition assays, with IC₅₀ calculations .

- Metal complexation : Prepare VO(IV), Cu(II), or Zn(II) complexes to enhance antimicrobial or antioxidant activity, as seen in triazole-phenol derivatives .

Q. What computational methods are suitable for studying interactions with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to fungal cytochrome P450 enzymes, focusing on hydrogen bonds with phenolic O–H and pyrazole N atoms .

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer in metal complexes .

- MD simulations : Analyze stability of ligand-protein complexes in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) .

属性

IUPAC Name |

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRAYBSAMAGCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=C(C(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425618 | |

| Record name | 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154258-62-5 | |

| Record name | 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。